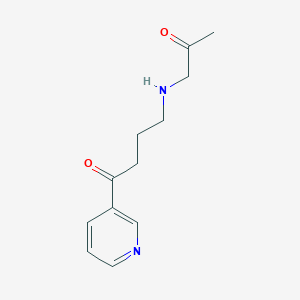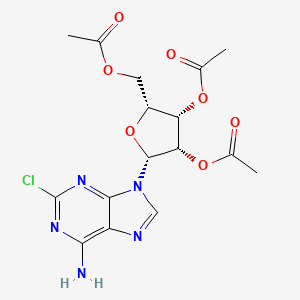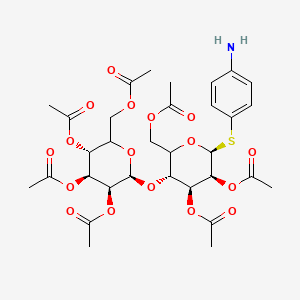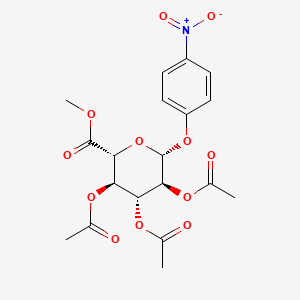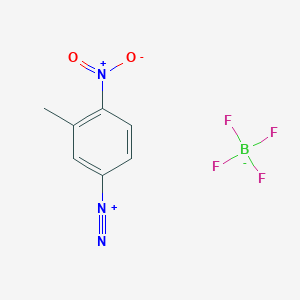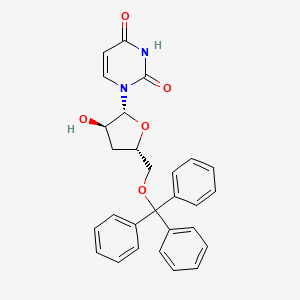
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is a synthetic compound with the molecular formula C₆H₁₃NO₄·HCl and a molecular weight of 199.63 g/mol . It is a competitive inhibitor of glycosidases, particularly glycoprotein mannosidases . This compound is structurally related to swainsonine and is an azofuranose analog of mannose . It is primarily used in scientific research due to its inhibitory properties on glycosidases .
Mechanism of Action
Target of Action
The primary targets of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride are glycosidases, specifically, it is a competitive inhibitor of glycosidase . It also inhibits glycoprotein mannosidase, affecting both jack bean and, to a lesser extent, lysosomal alpha-mannosidase .
Mode of Action
this compound interacts with its targets by competitively inhibiting them . This means it binds to the active sites of the glycosidases, preventing the substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
The compound affects the biochemical pathways involving glycosidases and glycoprotein mannosidases . By inhibiting these enzymes, it disrupts the breakdown of glycosides and glycoproteins, which can have various downstream effects depending on the specific biological context .
Pharmacokinetics
It is known that the compound is supplied as an off-white solid, and it is soluble in water . Its stability is hygroscopic, meaning it readily absorbs moisture from the environment . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of glycosidases and glycoprotein mannosidases . By blocking these enzymes, it can affect the metabolism of glycosides and glycoproteins at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hygroscopic nature means that humidity levels could affect its stability . Furthermore, factors such as pH and temperature could potentially influence its efficacy and interaction with its target enzymes .
Biochemical Analysis
Biochemical Properties
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride interacts with various enzymes and proteins. It is a competitive inhibitor of glycosidase . It also inhibits glycoprotein mannosidase, particularly the jack bean and, to a lesser extent, lysosomal alpha-mannosidase .
Cellular Effects
The compound influences cell function by inhibiting glycosidase, an enzyme that plays a crucial role in the breakdown of glycogen . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor of glycosidase, preventing the enzyme from breaking down glycogen . This can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycogenolysis, where it acts as a competitive inhibitor of glycosidase
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride can be synthesized from benzyl α-D-mannopyranoside . The synthesis involves the following steps:
Protection: The hydroxyl groups of benzyl α-D-mannopyranoside are protected using isopropylidene groups to form 2,3:5,6-di-O-isopropylidene-D-mannopyranoside.
Reduction: The protected mannopyranoside is then reduced to form the corresponding pyrrolidine derivative.
Deprotection: The isopropylidene groups are removed to yield 1,4-dideoxy-1,4-imino-D-mannitol.
Hydrochloride Formation: The final compound is obtained by treating 1,4-dideoxy-1,4-imino-D-mannitol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride primarily undergoes substitution reactions due to the presence of the imino group. It can also participate in reduction and oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or methanol.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of 1,4-dideoxy-1,4-imino-D-mannitol .
Scientific Research Applications
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride has a wide range of applications in scientific research:
Glycosidase Inhibition: It is used as a competitive inhibitor of glycosidases, particularly glycoprotein mannosidases.
Glycoprotein Processing: The compound is used to study the processing of N-linked oligosaccharides of glycoproteins.
Cancer Research: Due to its structural similarity to swainsonine, it is used in the study of cancer and viral infections.
Immunology: It has been used to study the effects on T lymphocytes and allogeneic cytotoxic T lymphocytes.
Metabolic Disorders: The compound is used as an inhibitor of glycogen phosphorylase and α-glucosidases, making it relevant in the study of metabolic disorders such as diabetes and Pompe disease.
Comparison with Similar Compounds
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is structurally related to several other glycosidase inhibitors:
Swainsonine: Both compounds inhibit glycoprotein mannosidases, but swainsonine is a more potent inhibitor of Golgi alpha-mannosidase II.
1,4-Dideoxy-1,4-imino-D-arabinitol: This compound is also a glycosidase inhibitor but possesses a hydrazide imide moiety, making it more selective for certain glycosidases.
Properties
CAS No. |
114976-76-0 |
|---|---|
Molecular Formula |
C6H14ClNO4 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H/t3-,4-,5+,6-;/m1./s1 |
InChI Key |
IFRNNJQXHHLGKS-PVCLPBLSSA-N |
SMILES |
C1C(C(C(N1)C(CO)O)O)O.Cl |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O.Cl |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O.Cl |
Synonyms |
(2R,3S,4R)-2-[(1S)-1,2-Dihydroxyethyl]-3,4-pyrrolidinediol Hydrochloride; |
Origin of Product |
United States |
Q1: What is the molecular formula and crystal structure of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride?
A1: The molecular formula of this compound is C6H14ClNO4 [, ]. The crystal structure has been determined and the atomic coordinates are available in the research paper []. This data provides valuable insights into the spatial arrangement of atoms within the molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)
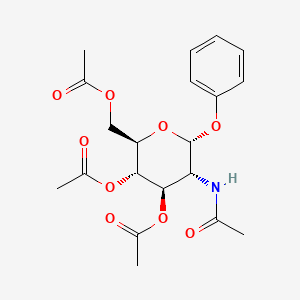
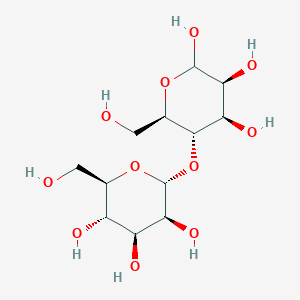
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)
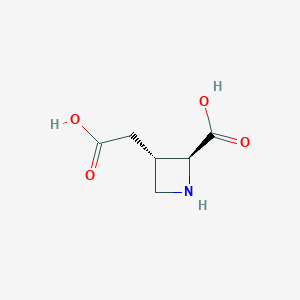
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)
